molecular formula C11H18N2O B13612387 5-Amino-1-hexylpyridin-2(1h)-one

5-Amino-1-hexylpyridin-2(1h)-one

Cat. No.: B13612387
M. Wt: 194.27 g/mol
InChI Key: JBPYZZJVJDTUCH-UHFFFAOYSA-N
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Description

5-Amino-1-hexylpyridin-2(1h)-one is a heterocyclic compound that contains both an amino group and a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-hexylpyridin-2(1h)-one typically involves the reaction of hexylamine with a pyridinone derivative under controlled conditions. One common method involves the use of pyridine-2-carboxylic acid as a starting material, which undergoes a series of reactions including amination and cyclization to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-hexylpyridin-2(1h)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-1-hexylpyridin-2(1h)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 5-Amino-1-hexylpyridin-2(1h)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the pyridinone ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-phenylpyridin-2(1h)-one: Similar structure but with a phenyl group instead of a hexyl group.

    5-Amino-1-methylpyridin-2(1h)-one: Contains a methyl group instead of a hexyl group.

    5-Amino-1-ethylpyridin-2(1h)-one: Contains an ethyl group instead of a hexyl group.

Uniqueness

5-Amino-1-hexylpyridin-2(1h)-one is unique due to its hexyl group, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for membrane permeability. This can enhance its bioavailability and effectiveness in biological applications compared to its shorter-chain analogs .

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

5-amino-1-hexylpyridin-2-one

InChI

InChI=1S/C11H18N2O/c1-2-3-4-5-8-13-9-10(12)6-7-11(13)14/h6-7,9H,2-5,8,12H2,1H3

InChI Key

JBPYZZJVJDTUCH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C=C(C=CC1=O)N

Origin of Product

United States

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